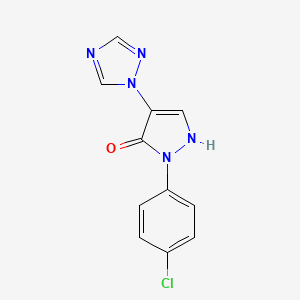

1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorophenyl group, a triazole ring, and a pyrazol-5-ol moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the triazole ring: This step involves the cyclization of an appropriate precursor with hydrazine or its derivatives.

Chlorophenyl substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

化学反応の分析

Acid-Base Reactions and Protonation Behavior

The hydroxyl group (-OH) at the 5-position of the pyrazole ring exhibits pH-dependent deprotonation. In alkaline conditions (pH > 10), the compound forms water-soluble salts (e.g., potassium or sodium 1-(4-chlorophenyl)pyrazol-3-olate), which are critical intermediates in purification and derivatization processes . Acidification (pH 2–7) regenerates the neutral hydroxyl form, enabling crystallization in solvents like anisole or cyclopentyl methyl ether .

Key Data:

| Reaction Condition | Solvent System | Product Purity | Yield | Source |

|---|---|---|---|---|

| pH 6, 25°C | Anisole/H₂O | Polymorph I | 82% | |

| pH 4, 0°C | CPME/H₂O | Polymorph I | 77% |

Nucleophilic Substitution at the Triazole Moiety

The 1,2,4-triazole group undergoes regioselective alkylation and arylation. For example, reactions with benzyl chlorides or aryl diazonium salts yield derivatives with enhanced steric and electronic properties. Substitution occurs preferentially at the N1 position due to steric hindrance from the adjacent pyrazole ring .

Example Reaction:

Compound+ArCH2ClEt3N, EtOHArCH2−triazole derivative

Oxidation and Reduction Reactions

The hydroxyl group can be oxidized to a ketone under strong oxidizing conditions (e.g., CrO₃/H₂SO₄), though this is less common due to competing decomposition. Conversely, catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s double bonds, altering bioactivity .

Condensation with Carbonyl Compounds

The compound reacts with aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol under basic conditions to form chalcone-like derivatives. This reaction exploits the active methylene group adjacent to the hydroxyl moiety .

Example:

Compound+RCHOEtOH, NaOHChalcone analog

Coordination Chemistry and Metal Complexation

The triazole and pyrazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺). Complexation studies show enhanced antifungal activity in metal-adducted forms .

Notable Interaction:

-

Cu(II) complexes exhibit π–π stacking with CYP51 enzyme residues (e.g., Tyr116, Tyr103), improving binding affinity (ΔG=−10.5kcal/mol) .

Esterification and Etherification

The hydroxyl group undergoes esterification with acyl chlorides (e.g., acetyl chloride) or etherification with alkyl halides (e.g., methyl iodide). These modifications improve lipophilicity for pesticidal applications .

Example:

Compound+CH3IK₂CO₃, DMFMethyl ether derivative

Biological Activity-Driven Reactions

The compound serves as a precursor in synthesizing agrochemicals like pyraclostrobin. Key steps include:

-

Coupling with Methoxyacrylate intermediates to form strobilurin analogs .

-

Thiolation with CS₂/KOH to generate thioethers for antifungal screening .

Thermal and Photochemical Stability

-

Thermal Decomposition: Degrades above 250°C, releasing CO and Cl⁻ radicals.

-

Photolysis: UV exposure (λ = 254 nm) induces C-Cl bond cleavage, forming quinone intermediates .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Primary Site | Application |

|---|---|---|---|

| Alkylation | R-X, Et₃N, EtOH | Triazole (N1) | Bioactivity modulation |

| Acid-Base | HCl/NaOH, H₂O | Pyrazole (-OH) | Purification |

| Oxidation | CrO₃/H₂SO₄ | Pyrazole (-OH) | Ketone synthesis |

| Metal Complexation | CuSO₄, MeOH | Triazole/Pyrazole | Antifungal agents |

科学的研究の応用

Biological Activities

The compound exhibits a range of biological activities that make it significant in pharmaceutical research:

1. Antifungal Activity

Research indicates that compounds with similar structures have demonstrated antifungal properties. The triazole moiety is particularly effective against various fungal pathogens by inhibiting ergosterol synthesis, a vital component of fungal cell membranes.

2. Antimicrobial Properties

Studies have shown that derivatives of triazole compounds possess broad-spectrum antimicrobial activities. The presence of the chlorophenyl group enhances the compound's efficacy against Gram-positive and Gram-negative bacteria .

3. Antioxidant Effects

The antioxidant potential of this compound has been evaluated in various studies, indicating its ability to scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases .

Case Study 1: Antifungal Efficacy

A study published in Molecules assessed the antifungal activity of several triazole derivatives, including 1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol. The results indicated significant inhibition of fungal growth in vitro against strains such as Candida albicans and Aspergillus niger. The compound was found to have a minimum inhibitory concentration comparable to established antifungal agents .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, researchers synthesized a series of triazole derivatives and evaluated their effectiveness against various bacterial strains. The compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .

Potential Applications

Given its promising biological activities, this compound has several potential applications:

| Application Area | Description |

|---|---|

| Pharmaceuticals | Development of antifungal and antibacterial drugs. |

| Agriculture | Use as a fungicide to protect crops from fungal diseases. |

| Material Science | Exploration as a ligand in coordination chemistry for developing new materials. |

作用機序

The mechanism of action of 1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or specific enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.

類似化合物との比較

Similar Compounds

- 1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol

- 1-(4-chlorophenyl)-4-(1H-1,2,3-triazol-1-yl)-1H-pyrazol-5-ol

Uniqueness

1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

生物活性

1-(4-Chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agriculture. This article will explore its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClN3O with a molecular weight of 221.64 g/mol. The compound features a chlorophenyl group and a triazole ring, both of which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Study on Pyrazole Derivatives : A study synthesized various pyrazole derivatives and tested them against bacterial strains such as E. coli and S. aureus. The results showed that some derivatives had potent antibacterial activity, indicating the potential of pyrazole-based compounds in treating infections .

- Fungicidal Properties : The triazole moiety is known for its antifungal properties. Compounds with similar structures have been shown to inhibit fungal growth by interfering with ergosterol biosynthesis .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented:

- In Vitro Studies : A series of pyrazole derivatives were evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds showed up to 85% inhibition at specific concentrations compared to standard anti-inflammatory drugs .

Anticancer Activity

The anticancer properties of this compound have also been explored:

- NCI Screening : Compounds derived from the pyrazole scaffold underwent screening by the National Cancer Institute (NCI) for antitumor activity. Several exhibited significant cytotoxic effects against various cancer cell lines, demonstrating broad-spectrum antitumor activity .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A research team synthesized new analogs of pyrazole and evaluated their biological activities. Among the synthesized compounds, several demonstrated promising anti-inflammatory and antimicrobial properties. Notably, one compound achieved over 90% inhibition of bacterial growth at low concentrations .

Case Study 2: Structure–Activity Relationship (SAR)

An investigation into the structure–activity relationship of triazole-containing pyrazoles revealed that modifications in substituents significantly affected their biological activities. Compounds with electron-withdrawing groups exhibited enhanced antimicrobial efficacy compared to those with electron-donating groups .

特性

IUPAC Name |

2-(4-chlorophenyl)-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5O/c12-8-1-3-9(4-2-8)17-11(18)10(5-14-17)16-7-13-6-15-16/h1-7,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLNYAGFPNOXSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(=CN2)N3C=NC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。